trans-Aconitic acid

Nematicide Agricultural Biotechnology Biopesticide

TAA is the stereospecific, thermodynamically stable trans isomer essential for bioactivity. A competitive aconitase inhibitor—activity absent in citric acid, itaconic acid, and the inactive cis isomer—it is validated for nematicide R&D (LC₅₀ 235.5 μg/mL vs. Meloidogyne incognita) and antileishmanial studies (95.2% amastigote-to-promastigote blockade at 2 mM). Generic substitution with cheaper tricarboxylic acids results in complete loss of targeted bioactivity. For TCA cycle probes, sugarcane process standards, or bio-based nematicide formulation, only high-purity TAA ensures reproducible, publication-grade results.

Molecular Formula C6H6O6
Molecular Weight 174.11 g/mol
CAS No. 4023-65-8
Cat. No. B042460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Aconitic acid
CAS4023-65-8
SynonymsAchilleic Acid
Aconitate
Aconitic Acid
Carboxyglutaconic Acid
Citridic Acid
Citridinic Acid
Equisetic Acid
Pyrocitric Acid
Molecular FormulaC6H6O6
Molecular Weight174.11 g/mol
Structural Identifiers
SMILESC(C(=CC(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1+
InChIKeyGTZCVFVGUGFEME-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility472.5 mg/mL

Trans-Aconitic Acid (CAS 4023-65-8) Procurement: Chemical Identity and Baseline Properties


trans-Aconitic acid (TAA; CAS 4023-65-8) is the thermodynamically stable geometric trans isomer of aconitic acid, a 6-carbon unsaturated tricarboxylic acid . While its isomer cis-aconitic acid (CAA) is an intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, TAA is a naturally occurring plant and microbial metabolite that functions as a competitive inhibitor of aconitase, thereby disrupting the TCA cycle [1]. TAA is present in normal human urine and accumulates to higher levels in certain metabolic disorders [2]. Its core chemical properties include a molecular formula of C6H6O6, a molecular weight of 174.11 g/mol, and high aqueous solubility of 400 g/L at 20°C .

Why Trans-Aconitic Acid Cannot Be Replaced by Other Tricarboxylic Acids in Research and Industrial Applications


The common practice of substituting tricarboxylic acid cycle intermediates or related organic acids (e.g., citric acid, itaconic acid, or cis-aconitic acid) for trans-aconitic acid (TAA) fails because TAA possesses a unique combination of stereospecific bioactivity and physicochemical stability that its structural analogs do not share. TAA is a competitive inhibitor of aconitase, an effect not exhibited by citric acid or itaconic acid [1]. Critically, the cis isomer (CAA) is significantly less stable and exhibits negligible nematicidal and antileishmanial activities compared to TAA [2][3]. Furthermore, TAA is not a substrate for the key industrial enzyme cis-aconitic acid decarboxylase, meaning it cannot be processed in itaconic acid production pathways [4]. Therefore, generic substitution with a cheaper or more readily available tricarboxylic acid will result in loss of specific bioactivity, altered metabolic pathway outcomes, and failed industrial biotransformation processes.

Quantitative Differentiation of Trans-Aconitic Acid from Structural Analogs


Nematicidal Activity: Trans-Aconitic Acid Exhibits Potent Activity While Cis-Aconitic Acid is Weak

In a direct head-to-head comparison, trans-aconitic acid (TAA) demonstrated significant nematicidal activity against the plant-parasitic nematode Meloidogyne incognita, whereas cis-aconitic acid (CAA) displayed a much weaker effect [1]. The LC50 value for TAA was determined to be 235.5 μg/mL after 72 hours of exposure [1]. This stereospecific activity validates TAA as a specific virulence factor produced by Bacillus thuringiensis for nematode pathogenesis [1].

Nematicide Agricultural Biotechnology Biopesticide

Antileishmanial Activity: Trans-Aconitic Acid Inhibits Parasite Transformation, Cis-Aconitic Acid Has No Effect

In a direct comparison, trans-aconitic acid (TAA) at a concentration of 2 mM inhibited the in vitro morphogenic transformation of Leishmania donovani amastigotes to promastigotes by 95.2%, whereas cis-aconitic acid (CAA) showed no effect [1][2]. Furthermore, TAA inhibited the growth of L. donovani promastigotes in culture [1]. This stark difference in bioactivity between the two geometric isomers underscores the critical importance of stereochemistry for this antimicrobial mechanism.

Antiparasitic Leishmaniasis Drug Discovery

Aconitase Inhibition: Trans-Aconitic Acid Acts as a Competitive Inhibitor of the TCA Cycle Enzyme

Trans-aconitic acid (TAA) is a competitive inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, whereas citric acid and isocitric acid are substrates [1]. Kinetic studies have established that trans-aconitate competitively inhibits the aconitase-catalyzed interconversion of citrate and isocitrate via cis-aconitate [1]. In contrast, itaconic acid, another TCA cycle-related dicarboxylic acid, does not inhibit aconitase but instead inhibits isocitrate lyase [2]. This specific mechanism of action makes TAA a unique tool for studying TCA cycle dysregulation.

Enzyme Inhibition Metabolism TCA Cycle

Antioxidant Capacity: Trans-Aconitic Acid is a Weak Standalone Antioxidant but Exhibits Synergistic Effects

The antioxidant activity of trans-aconitic acid (TAA) was quantitatively assessed using the DPPH radical scavenging assay. TAA alone exhibited an IC50 value of 70 mM, which is significantly higher (weaker) than that of common antioxidants such as vitamin C and trolox [1]. However, when combined with vitamin C at a concentration below 32 mM, TAA demonstrated a synergistic antioxidant effect, with synergy magnitudes ranging from 1.06 to 1.24 depending on the partner antioxidant and concentration [1]. This nuanced behavior contrasts with the potent standalone antioxidant activity claimed for other organic acids.

Antioxidant Food Chemistry Synergy

Enzymatic Specificity: Trans-Aconitic Acid is Not a Substrate for cis-Aconitic Acid Decarboxylase

A key biochemical difference between the two aconitic acid isomers is their interaction with cis-aconitic acid decarboxylase, the enzyme responsible for industrial itaconic acid production from cis-aconitate. Studies on the purified decarboxylase from Aspergillus terreus demonstrate that trans-aconitic acid is not decarboxylated and does not inhibit the decarboxylation of cis-aconitic acid [1]. This is in stark contrast to cis-aconitic acid, which is readily decarboxylated to itaconic acid [1].

Biotransformation Itaconic Acid Production Enzyme Specificity

Physicochemical Stability: Trans-Aconitic Acid Isomerizes to Cis-Aconitic Acid Under Processing Conditions

In sugarcane processing, trans-aconitic acid (TAA) is the predominant form present in the raw cane [1]. However, during factory processing, isomerization from the trans to the cis isomer occurs [1]. Kinetic studies have shown that this isomerization is a first-order reversible reaction, with the rate enhanced by temperature and the ultimate cis/trans ratio affected by pH [1]. A predictive model describing the equilibrium cis/trans aconitic acid isomer ratio as a function of pH, temperature, and time has been developed [1].

Process Chemistry Isomerization Sugarcane Processing

Validated Application Scenarios for Trans-Aconitic Acid (CAS 4023-65-8) Based on Differentiating Evidence


Agricultural Nematicide Development

For the development of bio-based nematicides targeting Meloidogyne incognita (root-knot nematode), trans-aconitic acid (TAA) is the required compound. Its LC50 value of 235.5 μg/mL against this pest validates its potential as an active ingredient [1]. Substitution with cis-aconitic acid or other common organic acids would result in a significant loss of efficacy, as demonstrated by the much weaker activity of CAA [1]. Procurement of high-purity TAA is essential for formulation and field trials.

Antileishmanial Drug Discovery and Parasitology Research

In studies of Leishmania donovani, the causative agent of visceral leishmaniasis, trans-aconitic acid is a validated tool compound. Its ability to inhibit promastigote growth and block amastigote-to-promastigote transformation by 95.2% at 2 mM makes it a specific inhibitor of the parasite's life cycle [2]. Critically, the cis isomer is inactive, meaning researchers must ensure they are working with the correct trans isomer [2]. TAA is also suitable for in vivo studies, having shown a favorable safety profile in mice at doses up to 2 g/kg [2].

Mitochondrial Metabolism and TCA Cycle Research

As a competitive inhibitor of aconitase, trans-aconitic acid serves as a specific probe for studying the tricarboxylic acid (TCA) cycle and mitochondrial dysfunction [3]. Its mechanism of action is distinct from other TCA cycle inhibitors like fluoroacetate (which is metabolized to fluorocitrate) or itaconic acid (which inhibits isocitrate lyase) [3]. Researchers investigating metabolic disorders, such as Reye's syndrome where TAA accumulates, rely on pure TAA for accurate analytical standards and mechanistic studies [4].

Sugarcane and Sweet Sorghum Processing Optimization

In the sugar and bioenergy industries, trans-aconitic acid is a major organic acid in sugarcane and sweet sorghum juices that can precipitate and cause processing issues [5]. Understanding its isomerization to cis-aconitic acid under specific pH and temperature conditions is critical for optimizing factory operations [5]. Analytical chemists and process engineers require pure TAA standards to calibrate HPLC methods and quantify aconitic acid isomers in process streams [5].

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